![molecular formula C23H21N B14681710 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline CAS No. 38532-94-4](/img/structure/B14681710.png)
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is an organic compound that features an anthracene moiety linked to a dimethylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline typically involves the reaction of 9-anthraldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. One common method is the condensation reaction followed by reduction. For example, 9-anthraldehyde can be reacted with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Wirkmechanismus
The mechanism of action of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline involves its interaction with molecular targets through its aromatic and amine groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. In biological systems, it may interact with cellular components, affecting processes such as fluorescence and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methylanthracene: Similar in structure but lacks the dimethylaniline group.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the dimethylaniline moiety.
4-[(Anthracen-9-YL)methyl]amino-benzoic acid: Similar structure but with a carboxylic acid group instead of the dimethylaniline group
Uniqueness
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is unique due to the presence of both the anthracene and dimethylaniline groups, which confer distinct photophysical properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic and optical characteristics .
Eigenschaften
CAS-Nummer |
38532-94-4 |
|---|---|
Molekularformel |
C23H21N |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(anthracen-9-ylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H21N/c1-24(2)20-13-11-17(12-14-20)15-23-21-9-5-3-7-18(21)16-19-8-4-6-10-22(19)23/h3-14,16H,15H2,1-2H3 |
InChI-Schlüssel |
YHWFLGBUOBHOEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


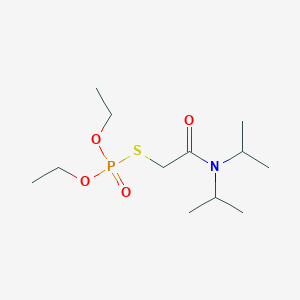
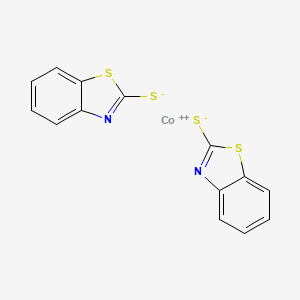
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
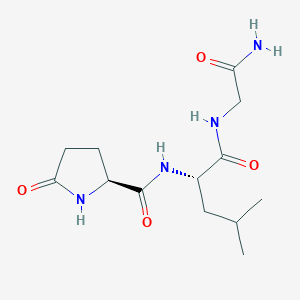
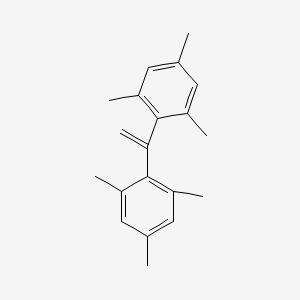

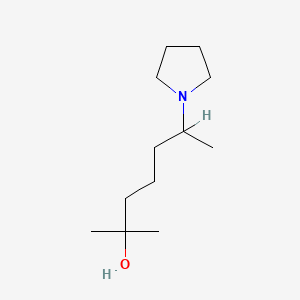
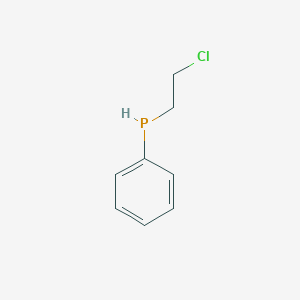
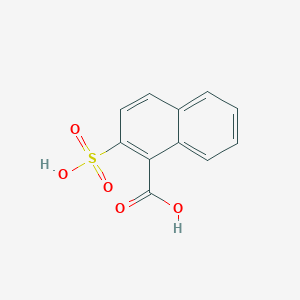
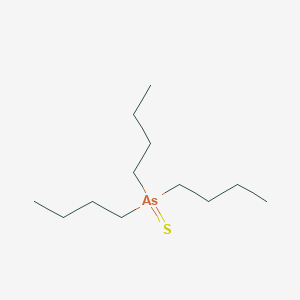
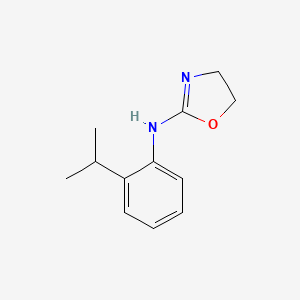
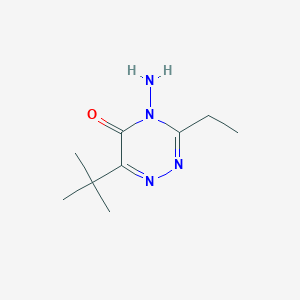
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)

